Cas no 155201-05-1 (1-Phenyl-2-(trifluoromethylsulfonyl)propan-1-one)

1-Phenyl-2-(trifluoromethylsulfonyl)propan-1-one is a specialized organic compound featuring a phenyl group and a trifluoromethylsulfonyl moiety attached to a propanone backbone. Its unique structure makes it valuable as an intermediate in synthetic organic chemistry, particularly in the development of pharmaceuticals and agrochemicals. The trifluoromethylsulfonyl group enhances reactivity and stability, facilitating selective transformations in complex molecular frameworks. This compound is particularly useful in nucleophilic substitution reactions and as a precursor for synthesizing trifluoromethylated derivatives. Its high purity and well-defined properties ensure consistent performance in research and industrial applications. Proper handling and storage are recommended due to its potential sensitivity to moisture and reactive conditions.
1-Phenyl-2-(trifluoromethylsulfonyl)propan-1-one structure
155201-05-1 structure
Product name:1-Phenyl-2-(trifluoromethylsulfonyl)propan-1-one
CAS No:155201-05-1
MF:C10H9F3O3S
MW:266.236872434616
CID:4786844
PubChem ID:11043691

1-Phenyl-2-(trifluoromethylsulfonyl)propan-1-one Chemical and Physical Properties

Names and Identifiers

    • 1-phenyl-2-(trifluoromethylsulfonyl)propan-1-one
    • 1-Phenyl-2-((trifluoromethyl)sulfonyl)propan-1-one
    • 155201-05-1
    • 1-Phenyl-2-[(trifluoromethyl)sulfonyl]-1-propanone
    • SCHEMBL20867947
    • 1-phenyl-2-trifluoromethanesulfonylpropan-1-one
    • AXSIKYWXZSBRKL-UHFFFAOYSA-N
    • 1-Phenyl-2-(trifluoromethylsulfonyl)propan-1-one
    • Inchi: 1S/C10H9F3O3S/c1-7(17(15,16)10(11,12)13)9(14)8-5-3-2-4-6-8/h2-7H,1H3
    • InChI Key: AXSIKYWXZSBRKL-UHFFFAOYSA-N
    • SMILES: S(C(F)(F)F)(C(C)C(C1C=CC=CC=1)=O)(=O)=O

Computed Properties

  • Exact Mass: 266.02244980g/mol
  • Monoisotopic Mass: 266.02244980g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 375
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 59.6

1-Phenyl-2-(trifluoromethylsulfonyl)propan-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
909734-250MG
1-Phenyl-2-((trifluoromethyl)sulfonyl)propan-1-one
155201-05-1
250MG
¥2233.74 2022-02-24

Additional information on 1-Phenyl-2-(trifluoromethylsulfonyl)propan-1-one

Recent Advances in the Study of 1-Phenyl-2-(trifluoromethylsulfonyl)propan-1-one (CAS: 155201-05-1) in Chemical Biology and Pharmaceutical Research

1-Phenyl-2-(trifluoromethylsulfonyl)propan-1-one (CAS: 155201-05-1) has emerged as a compound of significant interest in chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. Recent studies have explored its role as a versatile intermediate in organic synthesis, as well as its biological activity in modulating key enzymatic pathways. This research brief synthesizes the latest findings on this compound, highlighting its synthetic utility, mechanism of action, and potential applications in drug discovery.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's efficacy as a selective inhibitor of cysteine proteases, a class of enzymes implicated in various pathological conditions, including cancer and inflammatory diseases. The researchers employed a combination of X-ray crystallography and molecular dynamics simulations to elucidate the binding mode of 1-Phenyl-2-(trifluoromethylsulfonyl)propan-1-one within the active site of cathepsin B, revealing a unique trifluoromethylsulfonyl-mediated interaction that enhances binding affinity and selectivity.

In the field of synthetic chemistry, a recent breakthrough reported in Organic Letters showcased the compound's utility as a trifluoromethylsulfonylation reagent. The study developed a novel, one-pot synthesis protocol that leverages 155201-05-1 to introduce the trifluoromethylsulfonyl group into complex molecular scaffolds under mild conditions, significantly expanding the toolbox for fluorinated compound synthesis. This advancement has particular relevance for the development of PET imaging agents and metabolically stable pharmaceutical compounds.

Pharmacokinetic studies conducted in 2024 have provided new insights into the metabolic fate of 1-Phenyl-2-(trifluoromethylsulfonyl)propan-1-one. Using advanced LC-MS/MS techniques, researchers identified three primary metabolites and characterized their distribution profiles in rodent models. Notably, the trifluoromethylsulfonyl moiety demonstrated remarkable metabolic stability, suggesting potential advantages for drug design applications where prolonged half-life is desirable.

Emerging applications in targeted protein degradation have further expanded the compound's therapeutic potential. A recent Nature Chemical Biology publication described the development of proteolysis-targeting chimeras (PROTACs) incorporating 155201-05-1 as a warhead, demonstrating efficient degradation of previously "undruggable" targets in cellular models of neurodegenerative disease. This approach capitalizes on the compound's ability to form stable interactions with both the target protein and E3 ubiquitin ligase.

Ongoing clinical investigations are exploring the safety profile of derivatives based on this scaffold, with preliminary Phase I data showing favorable tolerability in healthy volunteers. Researchers anticipate that optimization of the lead compounds could yield candidates for treating conditions ranging from autoimmune disorders to certain malignancies, with several pharmaceutical companies reportedly advancing programs in this area.

In conclusion, 1-Phenyl-2-(trifluoromethylsulfonyl)propan-1-one represents a multifaceted compound with growing importance in both chemical biology and pharmaceutical development. Its unique combination of synthetic versatility and biological activity continues to inspire innovative research directions, positioning it as a valuable scaffold for future therapeutic discovery and development efforts.

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